Caulilexin C

Description

1H-Indole-3-acetonitrile, 1-methoxy- has been reported in Eutrema halophilum, Arabidopsis thaliana, and other organisms with data available.

a phytoalexin, active against the economically important pathogenic fungi Leptosphaeria maculans, Rhizoctonia solani and Sclerotinia sclerotiorum; isolated from florets of cauliflower (Brassica oleracea var. botrytis); structure in first source

Properties

IUPAC Name |

2-(1-methoxyindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIPBYXIXTNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474661 | |

| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-48-2 | |

| Record name | Caulilexin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caulilexin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULILEXIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-1H-indole-3-acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Caulilexin C from Brassicaceae

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, isolation, and structural characterization of Caulilexin C, a sulfur-containing indole phytoalexin from the Brassicaceae family. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data for professionals in natural product chemistry and drug development.

Introduction and Discovery

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to stress, including pathogen attack or abiotic elicitors. The Brassicaceae family, which includes important crops like cauliflower, broccoli, and rapeseed, is known to produce a diverse array of sulfur-containing indole phytoalexins.[1] These compounds are of significant interest due to their potential roles in plant defense and as lead compounds for pharmaceutical and agricultural applications.

Caulilexin C was first discovered along with its analogues, Caulilexin A and B, during an investigation into the phytoalexin production in florets of cauliflower (Brassica oleracea var. botrytis).[2][3] Researchers induced the production of these novel compounds through abiotic stress using UV light.[2][3] The investigation also led to the isolation of four other known phytoalexins, highlighting the complex chemical defense response of cauliflower.[2] Caulilexin C, an indole-containing phytoalexin, has demonstrated notable antifungal activity against the plant pathogen Rhizoctonia solani.[3]

Experimental Protocols

The following sections detail the methodologies employed for the elicitation, extraction, and purification of Caulilexin C from cauliflower.

Plant Material and Elicitation

-

Plant Source : Fresh florets of cauliflower (Brassica oleracea var. botrytis) are used as the primary plant material.[2][3]

-

Preparation : The florets are sliced into small pieces (approximately 5 mm thick) to increase the surface area for elicitation.

-

UV Irradiation : The sliced florets are arranged on trays and irradiated with UV light (254 nm) for a specified duration to induce the biosynthesis of phytoalexins.

-

Incubation : Following irradiation, the plant material is incubated under controlled conditions (e.g., high humidity, 20-25°C) for approximately 48-72 hours to allow for the accumulation of phytoalexins.

Extraction and Preliminary Purification

-

Solvent Extraction : The incubated cauliflower tissue is homogenized and extracted exhaustively with ethyl acetate (EtOAc).

-

Concentration : The resulting organic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is partitioned between hexane and aqueous methanol (e.g., 90% MeOH) to remove nonpolar constituents like lipids. The methanolic layer, containing the phytoalexins, is retained and concentrated.

Chromatographic Isolation

A multi-step chromatographic procedure is essential for the isolation of pure Caulilexin C from the complex crude extract.

-

Step 1: Flash Column Chromatography (Silica Gel)

-

Stationary Phase : Silica gel (e.g., 230-400 mesh).

-

Mobile Phase : A step gradient of ethyl acetate in hexane is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Outcome : Fractions containing Caulilexin C and other phytoalexins are pooled based on their TLC profiles.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column : A reversed-phase C18 column is commonly employed.

-

Mobile Phase : A gradient system of acetonitrile (ACN) and water is used for elution.

-

Detection : UV detector set at a wavelength suitable for indole derivatives (e.g., 220 nm or 280 nm).

-

Outcome : This step provides further purification, separating Caulilexin C from closely related compounds. Multiple HPLC steps with different solvent systems may be necessary to achieve high purity.

-

Data Presentation

The following tables summarize the quantitative data associated with the isolation and structural characterization of Caulilexin C.

Table 1: Yield of Phytoalexins from UV-Elicited Cauliflower

| Compound | Yield (mg from 1.5 kg fresh weight) |

| Isalexin | 3.0 |

| S-(-)-Spirobrassinin | 12.0 |

| 1-Methoxybrassitin | 8.0 |

| Brassicanal C | 1.5 |

| Caulilexin A | 1.0 |

| Caulilexin B | 1.5 |

| Caulilexin C | 2.0 |

| Data sourced from Pedras et al., 2006.[2] |

Table 2: Spectroscopic Data for Structural Elucidation of Caulilexin C

| Data Type | Observations |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition, crucial for determining the molecular formula. |

| ¹H NMR (Proton NMR) | Reveals the number of different types of protons and their connectivity. Key signals for the indole ring, methoxy group, and other specific protons are identified. |

| ¹³C NMR (Carbon-13 NMR) | Determines the number of different carbon environments in the molecule, confirming the carbon skeleton. |

| UV Spectroscopy | Shows characteristic absorption maxima for the indole chromophore. |

| IR Spectroscopy | Indicates the presence of specific functional groups within the molecule. |

Visualizations: Workflows and Structures

The following diagrams illustrate the key processes and molecules involved in the study of Caulilexin C.

Caption: Workflow for the isolation and purification of Caulilexin C.

References

Caulilexin C: A Technical Guide to its Chemical Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulilexin C is an indole alkaloid phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] First isolated from cauliflower (Brassica oleracea var. botrytis), it is part of the plant's sophisticated chemical defense system.[1] As a nitrile-containing indole, Caulilexin C represents an interesting scaffold for chemical and pharmacological exploration, particularly in the development of new antifungal agents. This guide provides a detailed overview of its chemical structure, a summary of its spectroscopic data based on available information, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

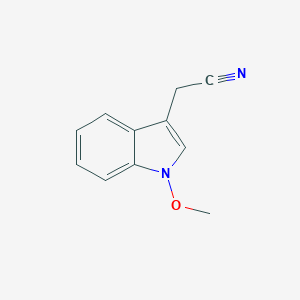

Caulilexin C is structurally defined as 1-methoxy-1H-indole-3-acetonitrile. The core of the molecule is an indole ring system, which is substituted at the N-1 position with a methoxy group and at the C-3 position with an acetonitrile group.

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

IUPAC Name: 2-(1-methoxyindol-3-yl)acetonitrile

CAS Number: 30536-48-2

Chemical Structure:

Caption: Chemical structure of Caulilexin C (1-methoxy-1H-indole-3-acetonitrile).

Spectroscopic Data

The definitive structural elucidation of Caulilexin C was reported by Pedras et al. in 2006, based on a combination of spectroscopic methods. While the primary literature contains the detailed NMR data, this information is not widely available in public databases. The following sections summarize the available mass spectrometry data for Caulilexin C and provide reference NMR data for the closely related parent compound, indole-3-acetonitrile.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross-section data for protonated Caulilexin C are valuable for its identification in complex mixtures.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 187.08660 | 139.7 |

| [M+Na]⁺ | 209.06854 | 152.5 |

Table 1: Predicted Mass Spectrometry Data for Caulilexin C Adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Caulilexin C from the primary literature are not accessible through the searched databases. However, the spectroscopic data for the parent structure, indole-3-acetonitrile , provides a useful reference for interpreting the spectra of its derivatives. The following tables present known data for indole-3-acetonitrile, recorded in CDCl₃. The presence of the N-methoxy group in Caulilexin C would be expected to primarily influence the chemical shifts of the indole ring protons and carbons, particularly C-2 and C-7a, and introduce a characteristic singlet for the methoxy protons around 3.9-4.1 ppm in the ¹H NMR spectrum.

¹H NMR Data for Indole-3-acetonitrile (Reference)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 (NH) | ~8.1 (br s) | Broad Singlet |

| H-2 | ~7.25 | Triplet |

| H-4 | ~7.65 | Doublet |

| H-5 | ~7.15 | Triplet |

| H-6 | ~7.20 | Triplet |

| H-7 | ~7.40 | Doublet |

| -CH₂- | 3.78 | Singlet |

Table 2: ¹H NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[2]

¹³C NMR Data for Indole-3-acetonitrile (Reference)

| Carbon | Chemical Shift (ppm) |

| C-2 | 123.0 |

| C-3 | 107.5 |

| C-3a | 127.0 |

| C-4 | 119.9 |

| C-5 | 122.3 |

| C-6 | 120.0 |

| C-7 | 111.4 |

| C-7a | 136.0 |

| -CH₂- | 15.0 |

| -CN | 117.8 |

Table 3: ¹³C NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[2]

Experimental Protocols

The isolation and characterization of Caulilexin C were first described as part of a broader study on phytoalexins from cauliflower. The general workflow involves stress induction to stimulate phytoalexin production, followed by extraction and chromatographic purification.

Phytoalexin Elicitation and Isolation

-

Elicitation: Florets of cauliflower (Brassica oleracea var. botrytis) are exposed to abiotic stress, specifically UV light, to induce the production of phytoalexins, including Caulilexin C.[1]

-

Extraction: The elicited plant material is subjected to solvent extraction, typically using methanol or an aqueous methanol mixture, to isolate the secondary metabolites.

-

Purification: The crude extract undergoes a series of purification steps. This involves liquid-liquid partitioning (e.g., with hexane to remove nonpolar compounds) followed by column chromatography over silica gel to separate the individual phytoalexins.[1] Fractions are monitored by techniques like TLC or HPLC.

-

Structure Determination: The purified compound's structure is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Caption: Workflow for the isolation and characterization of Caulilexin C.

Conclusion

Caulilexin C is a significant phytoalexin with a well-defined chemical structure. Its role in plant defense and its indole alkaloid framework make it a molecule of interest for further research, particularly in agrochemical and pharmaceutical development. While detailed public spectroscopic data is sparse, the established protocols for its isolation and the reference data from related compounds provide a solid foundation for researchers aiming to work with this molecule. The primary literature from Pedras et al. (2006) remains the authoritative source for its comprehensive characterization.

References

Caulilexin C: A Technical Guide on its Biological Activity Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] As part of the plant's innate immune system, these secondary metabolites play a crucial role in disease resistance. Caulilexin C, an indole-containing phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis), has demonstrated significant antifungal activity against a range of economically important plant pathogens.[2][3] This technical guide provides an in-depth overview of the biological activity of Caulilexin C, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and a visualization of the potential signaling pathways involved in its induction.

Data Presentation: Antifungal Activity of Caulilexin C

The antifungal efficacy of Caulilexin C has been evaluated against several key plant pathogens. The following table summarizes the available quantitative data on its inhibitory activity.

| Plant Pathogen | Pathogen Type | Host Plant(s) | Caulilexin C Concentration (mM) | Mycelial Growth Inhibition (%) | Reference |

| Leptosphaeria maculans | Fungus | Canola, Cabbage | 0.5 | ~50% | [2][3] |

| Rhizoctonia solani | Fungus | Various crops | 0.5 | 100% | [2][3] |

| Sclerotinia sclerotiorum | Fungus | Various crops | 0.5 | 100% | [2][3] |

Experimental Protocols

The evaluation of Caulilexin C's antifungal activity typically involves in vitro bioassays to measure the inhibition of fungal growth. The following is a detailed methodology based on protocols used for assessing phytoalexins.

Antifungal Bioassay: Radial Growth Inhibition on Solid Medium

This method is widely used to determine the effect of a compound on the mycelial growth of filamentous fungi.

1. Fungal Cultures and Inoculum Preparation:

-

The fungal pathogens (Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum) are maintained on Potato Dextrose Agar (PDA) at 22-25°C.

-

For the assay, mycelial plugs (typically 5 mm in diameter) are excised from the leading edge of an actively growing fungal colony.

2. Preparation of Test Compound:

-

A stock solution of Caulilexin C is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.

-

The stock solution is then serially diluted to achieve the desired final concentrations for the assay.

3. Poisoned Food Technique:

-

Molten PDA is cooled to approximately 45-50°C.

-

The Caulilexin C stock solution (or a dilution) is added to the molten agar to achieve the final test concentration (e.g., 0.5 mM). An equivalent amount of the solvent is added to the control plates.

-

The agar is gently mixed to ensure uniform distribution of the compound and then poured into sterile Petri dishes.

4. Inoculation and Incubation:

-

A mycelial plug of the test fungus is placed, mycelium-side down, in the center of each agar plate (both control and Caulilexin C-amended).

-

The plates are sealed and incubated in the dark at the optimal growth temperature for the specific fungus (typically 22-25°C).

5. Data Collection and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated using the following formula:

where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.

Mandatory Visualizations

Signaling Pathway for Phytoalexin Induction

The biosynthesis of phytoalexins like Caulilexin C is a tightly regulated process initiated upon pathogen recognition. While the specific signaling cascade for Caulilexin C in Brassica is still under detailed investigation, a generalized pathway involving a mitogen-activated protein kinase (MAPK) cascade is well-established for phytoalexin induction in plants.

Caption: Generalized signaling pathway for phytoalexin induction in plants.

Experimental Workflow for Antifungal Bioassay

The following diagram illustrates the key steps in the radial growth inhibition assay used to assess the antifungal activity of Caulilexin C.

Caption: Workflow of the radial growth inhibition bioassay.

Conclusion

Caulilexin C exhibits potent antifungal activity against several significant plant pathogens, highlighting its potential as a natural fungicide or a lead compound for the development of novel crop protection agents. The provided data and methodologies offer a foundation for further research into its spectrum of activity, mechanism of action, and the signaling pathways that govern its production in Brassica species. Understanding these aspects will be critical for harnessing the full potential of Caulilexin C in sustainable agriculture.

References

- 1. Brassinin, a phytoalexin in cruciferous vegetables, suppresses obesity-induced inflammatory responses through the Nrf2-HO-1 signaling pathway in an adipocyte-macrophage co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Caulilexin C in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a diverse array of pathogens. A key component of this defense arsenal is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress. In the Brassicaceae family, which includes economically important crops like cauliflower (Brassica oleracea var. botrytis), a variety of indole- and sulfur-containing phytoalexins play a crucial role in disease resistance. Among these, Caulilexin C, an indole-containing phytoalexin, has emerged as a significant player in the defense response of cauliflower. This technical guide provides an in-depth overview of the current understanding of Caulilexin C's role in plant defense mechanisms, its putative biosynthetic pathway and signaling regulation, and detailed experimental protocols for its study.

Caulilexin C: An Indole Phytoalexin from Cauliflower

Caulilexin C was first isolated from cauliflower florets following elicitation with UV light.[1] It belongs to the family of indole phytoalexins, which are characterized by an indole ring structure and are known for their antifungal properties.[1][2]

Quantitative Data on Antifungal Activity

The antifungal activity of Caulilexin C has been evaluated against several economically important plant pathogenic fungi. The data from these studies are summarized below for comparative analysis.

| Fungal Pathogen | Concentration (mM) | Growth Inhibition (%) | Reference |

| Leptosphaeria maculans | 0.5 | ~50% | [3] |

| Rhizoctonia solani | 0.5 | Strong Inhibition | [3] |

| Sclerotinia scleriorum | 0.5 | ~30% | [3] |

Note: "Strong inhibition" indicates significant antifungal activity as reported in the study, though a precise percentage was not provided.

Putative Biosynthesis and Signaling Pathway of Caulilexin C

While the precise biosynthetic and signaling pathways leading to Caulilexin C production in cauliflower have not been fully elucidated, a robust model can be proposed based on the well-characterized biosynthesis of camalexin, the primary phytoalexin in the closely related model plant Arabidopsis thaliana.[3][4][5]

The proposed pathway begins with the amino acid tryptophan and involves a series of enzymatic reactions to produce the final Caulilexin C molecule. The regulation of this pathway is likely a complex interplay of signaling molecules, primarily involving the plant hormones jasmonic acid (JA) and ethylene (ET), which act synergistically.[4][6] This hormonal signaling converges on a Mitogen-Associated Protein Kinase (MAPK) cascade, which in turn activates specific transcription factors.[3][5]

Key Regulatory Components:

-

MAPK Cascade: Pathogen recognition leads to the activation of a MAPK cascade, likely involving MPK3 and MPK6 homologs in cauliflower. This cascade is a central signaling hub that integrates various defense signals.[3]

-

Transcription Factors: The activated MAPK cascade phosphorylates and activates downstream transcription factors, primarily from the WRKY and MYB families.[5][7] In the context of indole phytoalexin biosynthesis, WRKY33 and MYB51 are key activators that bind to the promoters of biosynthetic genes, initiating their transcription.[5][8]

-

Hormonal Synergy: Jasmonic acid and ethylene signaling pathways are crucial for the robust induction of phytoalexin biosynthesis. These pathways converge, often at the level of transcription factors, to amplify the defense response.[4][6] Salicylic acid (SA) is another key defense hormone, but its direct role in regulating indole phytoalexin biosynthesis in Brassicas is less clear and may be context-dependent.[9][10][11]

Signaling Pathway Diagram

Caption: Putative signaling pathway for Caulilexin C biosynthesis.

Experimental Protocols

Elicitation and Extraction of Caulilexin C from Cauliflower Florets

This protocol is adapted from the methods used for the initial isolation of Caulilexin C.[1]

Materials:

-

Fresh cauliflower (Brassica oleracea var. botrytis) florets

-

UV-C lamp (254 nm)

-

Sterile distilled water

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sterile petri dishes

-

Blender or mortar and pestle

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Wash fresh cauliflower florets with sterile distilled water and pat dry.

-

Arrange the florets in sterile petri dishes.

-

Expose the florets to UV-C light (254 nm) at a distance of 15 cm for 20 minutes.

-

Incubate the irradiated florets in the dark at room temperature for 72 hours.

-

Homogenize the elicited cauliflower tissue in methanol (1:5 w/v) using a blender or mortar and pestle.

-

Filter the homogenate through filter paper to remove solid debris.

-

Concentrate the methanol extract using a rotary evaporator at 40°C until the methanol is removed.

-

Partition the remaining aqueous extract three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield the crude Caulilexin C extract.

-

Resuspend the crude extract in a known volume of methanol for further analysis.

Experimental Workflow for Elicitation and Extraction

Caption: Workflow for Caulilexin C extraction from cauliflower.

Quantification of Caulilexin C by HPLC-MS

This protocol provides a general framework for the quantification of Caulilexin C using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

-

Crude Caulilexin C extract (dissolved in methanol)

-

HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mass spectrometer (e.g., ESI-MS)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

-

Syringe filters (0.22 µm)

-

Pure Caulilexin C standard (if available) or a related indole phytoalexin standard for relative quantification.

Procedure:

-

Filter the resuspended crude extract through a 0.22 µm syringe filter.

-

Prepare a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

-

Set up a gradient elution program on the HPLC system. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (linear gradient)

-

35-40 min: 20% B (equilibration)

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Set the injection volume to 10 µL.

-

Configure the mass spectrometer to operate in positive ion mode, scanning a mass range appropriate for Caulilexin C (exact mass to be determined based on its chemical formula).

-

Generate a standard curve using serial dilutions of the pure Caulilexin C standard. If a pure standard is unavailable, use a related indole phytoalexin for relative quantification and express results as "relative abundance" or "standard equivalents".

-

Inject the samples and standards and analyze the resulting chromatograms and mass spectra.

-

Identify the peak corresponding to Caulilexin C based on its retention time and mass-to-charge ratio.

-

Quantify the amount of Caulilexin C in the samples by comparing the peak area to the standard curve.

Antifungal Bioassay using Broth Microdilution Method

This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for phytoalexins.

Materials:

-

Pure or semi-purified Caulilexin C

-

Fungal pathogen of interest (e.g., Leptosphaeria maculans)

-

96-well microtiter plates (sterile)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving Caulilexin C

-

Positive control antifungal (e.g., a commercial fungicide)

-

Negative control (medium with DMSO)

Procedure:

-

Prepare a stock solution of Caulilexin C in DMSO.

-

Prepare a standardized inoculum of the fungal pathogen in the growth medium (e.g., 1 x 10^5 spores/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the Caulilexin C stock solution in the growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below a level that affects fungal growth (typically <1%).

-

Add the fungal inoculum to each well containing the different concentrations of Caulilexin C.

-

Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with DMSO but no Caulilexin C), and a sterility control (medium only).

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of Caulilexin C that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

The percentage of growth inhibition can be calculated using the following formula: % Inhibition = [1 - (OD_sample - OD_blank) / (OD_negative_control - OD_blank)] * 100

Conclusion

Caulilexin C represents an important component of the inducible defense system in cauliflower. Its antifungal activity against key plant pathogens highlights its potential role in disease resistance. While the specific signaling and biosynthetic pathways for Caulilexin C are yet to be fully elucidated, the well-established pathways for camalexin in Arabidopsis thaliana provide a strong predictive model. Further research focusing on the genetic and molecular regulation of Caulilexin C biosynthesis in Brassica oleracea will be crucial for a comprehensive understanding of its role in plant defense. The experimental protocols provided in this guide offer a framework for researchers to investigate the induction, quantification, and biological activity of this intriguing phytoalexin, with potential applications in crop improvement and the development of novel antifungal agents.

References

- 1. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The phytoalexins from cauliflower, caulilexins A, B and C: isolation, structure determination, syntheses and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors [frontiersin.org]

- 6. sketchviz.com [sketchviz.com]

- 7. The WRKY Family Transcription Factor GmWRKY72 Represses Glyceollin Phytoalexin Biosynthesis in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Effects of Post-Harvest Elicitor Treatments with Ultrasound, UV- and Photosynthetic Active Radiation on Polyphenols, Glucosinolates and Antioxidant Activity in a Waste Fraction of White Cabbage (Brassica oleracea var. capitata) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Caulilexin C and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Caulilexin C, a sulfur-containing indole phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The document also explores synthetic pathways for the generation of Caulilexin C derivatives and discusses their potential signaling pathway interactions, drawing parallels with other well-studied indole phytoalexins.

Introduction to Caulilexin C

Caulilexin C is a phytoalexin, a low molecular weight antimicrobial compound produced by plants in response to stress, such as pathogen attack or UV irradiation.[1][2][3] It belongs to the family of indole alkaloids, which are widely recognized for their diverse biological activities. The structure of Caulilexin C features a unique N-methoxyindole core with a thiomethyl group at the 3-position. This structural motif is of significant interest to medicinal chemists due to its potential for novel drug discovery. Initial studies have highlighted the antifungal properties of Caulilexin C, suggesting its potential as a lead compound for the development of new antifungal agents.[1][2]

Synthesis of Caulilexin C

While the full detailed experimental protocol from the primary literature remains elusive, a plausible synthetic route can be postulated based on established methods for N-methoxyindole synthesis and C3-functionalization. The synthesis of Caulilexin C likely involves the initial formation of an N-methoxyindole scaffold, followed by the introduction of the thiomethyl group.

Proposed Synthetic Pathway

A potential synthetic pathway for Caulilexin C is outlined below. This multi-step synthesis would begin with a commercially available substituted nitroaromatic compound and proceed through the formation of an N-hydroxyindole intermediate, which is then methylated and functionalized at the C3 position.

Caption: Proposed synthetic workflow for Caulilexin C.

Experimental Protocols (Postulated)

Step 1: Synthesis of N-Hydroxyindole Intermediate

A solution of an appropriate alkyl 2-(2-nitroaryl)-2-butenoate in an anhydrous solvent (e.g., toluene) would be treated with a strong, non-nucleophilic base such as sodium tert-pentoxide at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched with a weak acid and the product extracted, dried, and purified by column chromatography to yield the N-hydroxyindole intermediate.[4]

Step 2: Synthesis of N-Methoxyindole

The N-hydroxyindole intermediate would be dissolved in a suitable solvent like acetone or DMF. A methylating agent, such as methyl iodide or dimethyl sulfate, and a mild base (e.g., potassium carbonate) would be added.[4] The reaction mixture would be stirred at room temperature until completion, as indicated by TLC. The product, N-methoxyindole, would then be isolated through extraction and purified by chromatography.

Step 3: Synthesis of Caulilexin C (N-Methoxy-3-thiomethylindole)

The final step involves the introduction of the thiomethyl group at the C3 position of the N-methoxyindole. This could be achieved using a variety of thiomethylation reagents. The specific conditions would depend on the chosen reagent and would need to be optimized to achieve a good yield. The final product, Caulilexin C, would be purified by column chromatography or recrystallization.

Synthesis of Caulilexin C Derivatives

The N-methoxyindole scaffold of Caulilexin C offers several positions for chemical modification to generate a library of derivatives with potentially enhanced or novel biological activities. Key positions for modification include the indole nitrogen, the benzene ring, and the C2 position.

General Strategies for Derivative Synthesis

-

Modification of the N-alkoxy group: Instead of methylation, the N-hydroxyindole intermediate can be reacted with other alkylating agents (e.g., ethyl bromide, benzyl bromide) to generate a series of N-alkoxy derivatives.[4]

-

Substitution on the aromatic ring: Starting with differently substituted nitroaromatic compounds would allow for the synthesis of Caulilexin C derivatives with various substituents on the benzene ring.

-

Functionalization at the C2 position: The C2 position of the indole ring can be functionalized using various methods known in indole chemistry.

Caption: Strategies for the synthesis of Caulilexin C derivatives.

Characterization of Caulilexin C and its Derivatives

The structural elucidation and confirmation of purity for Caulilexin C and its synthesized derivatives would rely on a combination of standard spectroscopic and analytical techniques.

| Technique | Purpose | Expected Data for Caulilexin C |

| NMR Spectroscopy | ||

| 1H NMR | To determine the number and connectivity of protons. | Signals corresponding to the indole protons, the N-methoxy protons, and the S-methyl protons. |

| 13C NMR | To determine the number and types of carbon atoms. | Resonances for the indole carbons, the N-methoxy carbon, and the S-methyl carbon. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of Caulilexin C. |

| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for C-H, C=C (aromatic), C-N, and C-O bonds. |

| HPLC | To determine purity. | A single major peak indicating high purity. |

Biological Activity and Signaling Pathways

Antifungal Activity

Caulilexin C has been reported to exhibit antifungal activity against several plant pathogenic fungi.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal efficacy.

| Fungal Species | Reported Activity of Caulilexin C |

| Leptosphaeria maculans | Active |

| Rhizoctonia solani | Strong inhibition |

| Sclerotinia sclerotiorum | Active |

Note: Specific MIC values from the primary literature were not accessible.

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by Caulilexin C have not been elucidated, studies on structurally related indole phytoalexins, such as brassinin and camalexin, provide insights into potential mechanisms of action. These compounds have been shown to affect various signaling pathways, particularly in the context of cancer cell proliferation and survival.

Caption: Potential signaling pathways affected by Caulilexin C.

It is hypothesized that Caulilexin C, like other indole phytoalexins, may exert its biological effects through the modulation of key cellular signaling cascades, including:

-

STAT3 Signaling: Brassinin has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor growth and survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis that can be modulated by indole phytoalexins.

-

Induction of Apoptosis and Autophagy: Many natural products with anticancer potential exert their effects by inducing programmed cell death (apoptosis) or cellular self-digestion (autophagy).

Further research is necessary to definitively identify the molecular targets and signaling pathways directly affected by Caulilexin C and its derivatives.

Conclusion and Future Directions

Caulilexin C represents a promising natural product scaffold for the development of new therapeutic agents, particularly in the area of antifungal drug discovery. This guide has outlined a plausible synthetic route for Caulilexin C and proposed strategies for the generation of a diverse library of derivatives. The characterization of these novel compounds and the comprehensive evaluation of their biological activities, including the elucidation of their mechanisms of action and signaling pathway interactions, will be crucial for advancing this class of molecules towards clinical applications. Future research should focus on obtaining the full experimental details for the synthesis of Caulilexin C to enable robust and reproducible production, followed by a systematic structure-activity relationship (SAR) study of its derivatives to identify compounds with improved potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Caulilexin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro antifungal properties of Caulilexin C, a phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The information presented herein is synthesized from published research to support further investigation and potential applications in antifungal drug development.

Antifungal Activity of Caulilexin C

Caulilexin C has demonstrated a varying degree of inhibitory activity against several economically important plant pathogenic fungi. The available quantitative data from in vitro assays are summarized below.

Data Presentation: Mycelial Growth Inhibition

The antifungal efficacy of Caulilexin C was determined against three fungal species: Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum. The following table presents the percentage of mycelial growth inhibition observed at a concentration of 0.5 mM.

| Fungal Species | Mycelial Growth Inhibition (%) at 0.5 mM |

| Leptosphaeria maculans | 75-77%[1][2] |

| Rhizoctonia solani | Complete Inhibition[1][2] |

| Sclerotinia sclerotiorum | 30%[2] |

Note: Minor discrepancies in the reported inhibition percentages for L. maculans exist in the literature.

Experimental Protocols

The antifungal activity of Caulilexin C was assessed using the poisoned food technique, a standard method for evaluating the efficacy of antifungal compounds.[3][4][5] This method involves the incorporation of the test compound into a solid growth medium, followed by the inoculation of the fungus and measurement of mycelial growth.

Methodology: Poisoned Food Technique for Antifungal Susceptibility Testing

-

Preparation of Test Plates:

-

A stock solution of Caulilexin C is prepared in a suitable solvent.

-

The stock solution is added to a molten sterile growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 0.5 mM).[6][7]

-

The medium containing Caulilexin C is then poured into sterile Petri dishes and allowed to solidify.

-

-

Inoculation:

-

Incubation:

-

Data Collection and Analysis:

-

The radial growth of the fungal colony is measured in millimeters.

-

The percentage of mycelial growth inhibition is calculated using the following formula:

% Inhibition = [(C - T) / C] x 100

Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the test plate.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the poisoned food technique used to determine the antifungal activity of Caulilexin C.

Caption: Workflow for the poisoned food antifungal assay.

References

- 1. Caulilexin C | CAS#:30536-48-2 | Chemsrc [chemsrc.com]

- 2. harvest.usask.ca [harvest.usask.ca]

- 3. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]

- 4. Poisoned food technique: Significance and symbolism [wisdomlib.org]

- 5. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 7. - MedCrave online [medcraveonline.com]

Preliminary Cytotoxicity Screening of Caulilexin C on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Caulilexin C, a phytoalexin with potential anticancer properties. The document outlines the available data on its activity against cancer cell lines, a detailed experimental protocol for assessing cytotoxicity, and a discussion of potential signaling pathways involved in its mechanism of action.

Introduction to Caulilexin C

Caulilexin C is a nitrile-containing indole phytoalexin found in cruciferous vegetables such as cauliflower (Brassica oleracea var. botrytis) and broccoli (Brassica oleracea var. italica)[1]. Phytoalexins are antimicrobial compounds produced by plants in response to stress, and many have been investigated for their potential health benefits, including anticancer properties[2][3]. As a member of the indole phytoalexin family, Caulilexin C is of interest for its potential as a cytotoxic agent against cancer cells.

Quantitative Cytotoxicity Data

Preliminary in vitro screening has provided data on the cytotoxic effects of Caulilexin C on a human cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

A study on bioactive compounds from broccoli by-products reported the cytotoxic activity of Caulilexin C against the HeLa human cervical cancer cell line[4][5][6]. While the crude ethanolic extracts of broccoli bagasse and leaves showed selective inhibition of cervical cancer cell proliferation (approximately 50%) and no significant activity against PC-3 (prostate) and Hep3B (hepatocellular) cancer cells, the purified Caulilexin C was specifically evaluated against HeLa cells[4][5][7].

| Compound | Cancer Cell Line | IC50 Value (μg/mL) |

| Caulilexin C | HeLa (Cervical Cancer) | 23.43[4][5][6] |

Note: Further screening on a broader panel of cancer cell lines is required to establish a comprehensive cytotoxicity profile for Caulilexin C.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed, representative protocol for determining the cytotoxicity of a compound like Caulilexin C using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[8][9].

3.1. Materials and Reagents

-

HeLa cells (or other cancer cell lines of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Caulilexin C (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

3.2. Experimental Procedure

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Caulilexin C stock solution in culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Caulilexin C. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Caulilexin C) and a blank (medium only).

-

Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Caption: Experimental workflow for determining the cytotoxicity of Caulilexin C.

Potential Signaling Pathways

While the specific molecular mechanisms of Caulilexin C in cancer cells have not yet been elucidated, its classification as an indole phytoalexin allows for informed hypotheses based on the known activities of related compounds. Indole phytoalexins have been shown to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis[2][3][10].

Key Signaling Pathways Potentially Targeted by Indole Phytoalexins:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Some indole phytoalexins can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while inhibiting pro-survival signals like ERK[10].

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival. Its inhibition by indole phytoalexins can sensitize cancer cells to apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer agents, and some indole phytoalexins have been shown to interfere with its components[10].

Caption: Potential signaling pathways modulated by Caulilexin C in cancer cells.

Conclusion and Future Directions

The preliminary data indicate that Caulilexin C exhibits cytotoxic activity against the HeLa cervical cancer cell line. As a naturally occurring phytoalexin, it represents a potential candidate for further investigation as an anticancer agent. Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of Caulilexin C against a diverse panel of human cancer cell lines to determine its spectrum of activity and potential selectivity.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by Caulilexin C to understand how it induces cancer cell death.

-

In Vivo Efficacy: Assessing the antitumor activity of Caulilexin C in preclinical animal models to evaluate its therapeutic potential in a physiological context.

This technical guide serves as a foundational resource for researchers interested in the anticancer properties of Caulilexin C. The provided data and protocols offer a starting point for more comprehensive studies aimed at elucidating its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative Effect of Indole Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sciprofiles.com [sciprofiles.com]

- 7. riaa.uaem.mx [riaa.uaem.mx]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. In Vitro Assessment of Cytolysins’ Production by Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Potential of Indole Phytoalexins and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Caulilexin C from Cauliflower

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulilexin C is a sulfur-containing indole phytoalexin found in cauliflower (Brassica oleracea var. botrytis). Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, including pathogen attack and abiotic elicitors like ultraviolet (UV) radiation. Caulilexin C, along with its related compounds Caulilexin A and B, has garnered interest for its potential antifungal and other bioactive properties, making it a candidate for further investigation in drug development and crop protection.

This document provides a detailed protocol for the extraction and purification of Caulilexin C from cauliflower florets, based on established methodologies for phytoalexin isolation from Brassica species. The protocol outlines the induction of Caulilexin C production via UV-C light elicitation, followed by a multi-step extraction and chromatographic purification process.

Experimental Protocols

Elicitation of Caulilexin C Production

The synthesis of Caulilexin C in cauliflower is induced by abiotic stress. UV-C irradiation is an effective method for eliciting the production of this and other phytoalexins.

Materials:

-

Fresh cauliflower heads

-

UV-C lamp (254 nm)

-

Sterile water

-

Scalpel or knife

-

Petri dishes or sterile trays

Procedure:

-

Wash whole cauliflower heads thoroughly with tap water and then with sterile water.

-

Aseptically cut the cauliflower florets into small pieces (approximately 1-2 cm).

-

Arrange the floret pieces in a single layer on sterile petri dishes or trays.

-

Expose the florets to UV-C light (254 nm). The optimal dose and intensity may require optimization, but a starting point is an intensity of 5.0 W/m² for a duration that delivers a total dose of 8-12 kJ/m².

-

After irradiation, incubate the florets in a dark, humid environment at room temperature (approximately 20-25°C) for 48-72 hours to allow for the accumulation of phytoalexins.

Extraction of Crude Caulilexin C

Following elicitation, the phytoalexins are extracted from the cauliflower tissue using an organic solvent.

Materials:

-

UV-elicited cauliflower florets

-

Blender or homogenizer

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Homogenize the UV-elicited cauliflower florets (e.g., 1 kg) in a blender with ethyl acetate (approximately 2 L).

-

Perform the extraction three times with fresh solvent for each extraction to ensure maximum recovery.

-

Combine the ethyl acetate extracts and filter them through filter paper to remove solid plant material.

-

Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

Purification of Caulilexin C

A multi-step chromatographic approach is employed to purify Caulilexin C from the crude extract, which contains a mixture of other phytoalexins and plant metabolites.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate), and finally washing with methanol.

-

Collect fractions of the eluate (e.g., 20 mL each).

-

Monitor the fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light.

-

Combine the fractions containing compounds with similar Rf values to those reported for caulilexins. Caulilexin C is expected to elute in the moderately polar fractions.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

-

Partially purified fractions from silica gel chromatography

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

Procedure:

-

Dissolve the combined and concentrated fractions from the previous step in a suitable solvent (e.g., acetonitrile/water mixture).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a reversed-phase C18 column.

-

Use a gradient elution method. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes, with a flow rate of 10-15 mL/min. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.

-

Monitor the elution at a suitable wavelength for indole alkaloids, typically around 220 nm and 280 nm.

-

Collect the peak corresponding to Caulilexin C based on its retention time relative to other known phytoalexins from cauliflower.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Combine pure fractions and remove the solvent under reduced pressure to obtain purified Caulilexin C.

Data Presentation

| Parameter | Elicitation | Crude Extraction | Silica Gel Chromatography | Preparative HPLC |

| Starting Material | Fresh Cauliflower Florets | UV-treated Florets | Crude Extract | Enriched Caulilexin C Fraction |

| Typical Yield | N/A | ~1.5 - 2.5 g crude extract/kg | ~150 - 250 mg enriched fraction/kg | ~10 - 20 mg Caulilexin C/kg |

| Purity (Estimated) | N/A | <1% | 10-20% | >95% |

| Key Equipment | UV-C Lamp | Blender, Rotary Evaporator | Glass Column, TLC plates | Preparative HPLC system |

| Solvents/Reagents | N/A | Ethyl Acetate | Hexane, Ethyl Acetate | Acetonitrile, Water |

Note: The yield and purity values are estimates based on typical phytoalexin extraction and may vary depending on the cauliflower variety, elicitation conditions, and purification efficiency.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of Caulilexin C.

Biosynthetic Pathway

Application Notes and Protocols for Antifungal Susceptibility Testing of Caulilexin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antifungal susceptibility of Caulilexin C, a phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The primary method described is the radial growth inhibition assay, which was utilized in the initial characterization of Caulilexin C's antifungal properties. Additionally, standardized broth microdilution methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are presented as alternative protocols for generating more comparative and extensive datasets, such as the Minimum Inhibitory Concentration (MIC).

Introduction to Caulilexin C

Caulilexin C is an indole-containing phytoalexin that has demonstrated antifungal activity against several economically important plant pathogenic fungi.[1][2] Initial studies have shown its efficacy against fungi such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum.[1][2] Notably, Caulilexin C has been reported to cause complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and a 77% inhibition of Leptosphaeria maculans at the same concentration. These application notes will guide researchers in reproducing and expanding upon these findings.

Data Presentation

Quantitative data from antifungal susceptibility testing of Caulilexin C should be summarized for clarity and comparative analysis. The following tables provide templates for organizing results from radial growth inhibition assays and broth microdilution methods.

Table 1: Radial Growth Inhibition of Fungal Mycelia by Caulilexin C

| Fungal Species | Caulilexin C Concentration (mM) | Mean Colony Diameter (mm) | Standard Deviation | Percentage of Growth Inhibition (%) |

| Leptosphaeria maculans | 0.5 | |||

| Rhizoctonia solani | 0.5 | |||

| Sclerotinia sclerotiorum | 0.5 | |||

| Control (Solvent only) | 0 | 0 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Caulilexin C Determined by Broth Microdilution

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | |||

| Candida albicans | |||

| Fusarium solani |

Experimental Protocols

Protocol 1: Radial Growth Inhibition Assay

This protocol is based on the methods likely used in the initial discovery of Caulilexin C's antifungal activity. It is suitable for determining the inhibitory effect of the compound on the mycelial growth of filamentous fungi.

1. Materials

-

Caulilexin C

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Fungal cultures of interest (e.g., Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum)

-

Sterile cork borer or scalpel

-

Incubator

-

Laminar flow hood

-

Calipers or ruler

2. Preparation of Caulilexin C-Amended Media

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C in a water bath.

-

Prepare a stock solution of Caulilexin C in DMSO.

-

Add the appropriate volume of the Caulilexin C stock solution to the molten PDA to achieve the desired final concentration (e.g., 0.5 mM). Ensure the final concentration of DMSO in the media is minimal (typically ≤1%) to avoid solvent toxicity to the fungi.

-

Prepare a control set of PDA plates containing the same concentration of DMSO as the treatment plates.

-

Pour the PDA (both treatment and control) into sterile Petri dishes and allow them to solidify in a laminar flow hood.

3. Inoculum Preparation and Inoculation

-

Grow the fungal isolates on PDA plates for 5-7 days, or until sufficient mycelial growth is observed.

-

Using a sterile cork borer or scalpel, cut a mycelial plug (e.g., 5 mm in diameter) from the leading edge of an actively growing fungal colony.

-

Place the mycelial plug, mycelium-side down, in the center of both the Caulilexin C-amended and control PDA plates.

4. Incubation and Data Collection

-

Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near-maximum growth.

-

Calculate the percentage of growth inhibition using the following formula:

Percentage of Growth Inhibition (%) = [(C - T) / C] x 100

Where:

-

C is the mean diameter of the fungal colony on the control plate.

-

T is the mean diameter of the fungal colony on the treatment plate.

-

Workflow for Radial Growth Inhibition Assay

Caption: Workflow of the radial growth inhibition assay.

Protocol 2: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is a standardized approach for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

1. Materials

-

Caulilexin C

-

DMSO

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal cultures

-

Spectrophotometer

-

Sterile, distilled water

-

Hemocytometer or spectrophotometer for inoculum standardization

2. Preparation of Antifungal Agent Dilutions

-

Prepare a stock solution of Caulilexin C in DMSO at a concentration 100 times the highest final concentration to be tested.

-

In a sterile 96-well plate, perform serial twofold dilutions of Caulilexin C in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

-

Include a drug-free well (growth control) and a medium-only well (sterility control).

3. Inoculum Preparation

-

Grow the fungal isolate on PDA at 35°C for 7 days.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity with a spectrophotometer.

4. Inoculation and Incubation

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted Caulilexin C.

-

Seal the plate and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC

-

The MIC is defined as the lowest concentration of Caulilexin C that causes complete inhibition of visible growth as observed with the naked eye.

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay.

Signaling Pathways and Logical Relationships

While the precise molecular mechanism of Caulilexin C's antifungal action is not fully elucidated, phytoalexins, in general, are known to be induced in plants as a defense mechanism in response to pathogen attack. This induction involves a complex signaling cascade.

Simplified Plant Defense Signaling Pathway

Caption: Simplified signaling pathway for phytoalexin induction.

References

Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of Caulilexin C

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Caulilexin C is a nitrile-containing indole phytoalexin found in cruciferous plants such as cauliflower and broccoli.[1] As a member of the indole alkaloid class, Caulilexin C is part of a family of compounds known for their diverse biological activities.[1] Preliminary studies have indicated that Caulilexin C exhibits moderate cytotoxicity against the HeLa human cervical cancer cell line, suggesting its potential as an anticancer agent.[1] This application note provides a suite of detailed protocols for cell-based assays to further characterize the anticancer properties of Caulilexin C, from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The described assays will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as to investigate its impact on key cancer-related signaling pathways.

Experimental Workflow Overview

A systematic approach is recommended to evaluate the anticancer potential of Caulilexin C. The workflow begins with a general assessment of cytotoxicity to determine the effective dose range. Subsequent assays then delve into the specific mechanisms by which Caulilexin C may inhibit cancer cell growth, including the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. Finally, Western blot analysis is employed to probe the molecular signaling pathways affected by the compound.

Caption: Experimental workflow for evaluating Caulilexin C anticancer activity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[3]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a series of dilutions of Caulilexin C in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Caulilexin C dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Caulilexin C dose.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Caulilexin C concentration to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation

| Caulilexin C (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 1.02 ± 0.05 | 81.6 |

| 10 | 0.85 ± 0.07 | 68.0 |

| 25 | 0.61 ± 0.04 | 48.8 |

| 50 | 0.35 ± 0.03 | 28.0 |

| 100 | 0.15 ± 0.02 | 12.0 |

Apoptosis Detection: Annexin V/PI Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells.[5][6]

Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with Caulilexin C at concentrations around the determined IC50 (e.g., 0, 12.5, 25, 50 µM) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[6]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][7]

Hypothetical Data Presentation

| Caulilexin C (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 12.5 | 78.4 ± 3.5 | 15.1 ± 1.8 | 6.5 ± 0.9 |

| 25 | 55.9 ± 4.2 | 32.8 ± 2.9 | 11.3 ± 1.5 |

| 50 | 25.1 ± 3.8 | 48.6 ± 4.1 | 26.3 ± 2.7 |

Cell Cycle Analysis

The cell cycle is a series of events that leads to cell division and duplication. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[1] Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells and treat with Caulilexin C at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours.

-

Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[8]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

-

Analysis: Analyze the DNA content by flow cytometry.

Hypothetical Data Presentation

| Caulilexin C (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Vehicle) | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |

| 12.5 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.3 |

| 25 | 75.2 ± 3.9 | 15.4 ± 1.7 | 9.4 ± 1.1 |

| 50 | 82.1 ± 4.5 | 9.8 ± 1.2 | 8.1 ± 0.9 |

Investigation of Signaling Pathways: Western Blotting

To explore the molecular mechanism of Caulilexin C, Western blotting can be used to analyze the expression and activation of key proteins in cancer-related signaling pathways.[10] Based on the activities of other indole-containing compounds, a plausible hypothesis is that Caulilexin C may induce apoptosis and cell cycle arrest through modulation of the MAPK/ERK pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Affected by Caulilexin C

References

- 1. Caulilexin C | 30536-48-2 | Benchchem [benchchem.com]

- 2. The phytoalexins from cauliflower, caulilexins A, B and C: isolation, structure determination, syntheses and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]